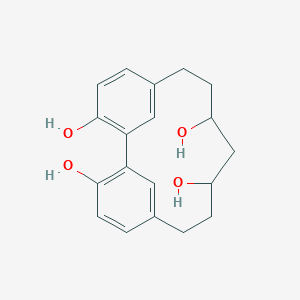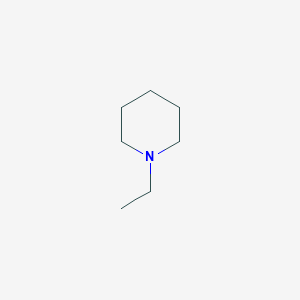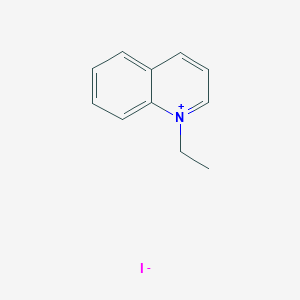
4-Hidroxibencenosulfonato de sodio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-hydroxybenzenesulfonate, also known as phenol-4-sulfonic acid sodium salt dihydrate, is an organic compound with the molecular formula C6H5NaO4S·2H2O. It is a white crystalline solid that is soluble in water and slightly soluble in methanol. This compound is widely used in various scientific and industrial applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Sodium 4-hydroxybenzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays and as a component in buffer solutions.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the manufacture of detergents, surfactants, and other specialty chemicals
Mecanismo De Acción
Mode of Action
It is known that the compound has been used in the preparation of layered divalent transition metal benzenesulfonates, luminescent ladder-like lanthanide coordination polymers, and new polynorbornene ionomers bearing fluorinated pendant benzenesulfonate groups . .
Biochemical Pathways
The compound has been used in the preparation of various materials, suggesting it may interact with multiple pathways . .
Result of Action
It is known that the compound has been used in the preparation of various materials, suggesting it may have diverse effects . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 4-hydroxybenzenesulfonate can be synthesized through the sulfonation of phenol with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction typically involves heating phenol with concentrated sulfuric acid to form 4-hydroxybenzenesulfonic acid, which is then neutralized with sodium hydroxide to yield the sodium salt.
Industrial Production Methods: In industrial settings, the production of sodium 4-hydroxybenzenesulfonate often involves the same basic steps but on a larger scale. The process includes the careful control of reaction conditions such as temperature and concentration to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 4-hydroxybenzenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reactions typically occur under acidic or basic conditions, depending on the desired substitution.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols and sulfonates.
Comparación Con Compuestos Similares
Sodium 4-hydroxybenzenesulfonate can be compared with other similar compounds such as:
Sodium dodecylbenzenesulfonate: Used as a surfactant and detergent.
Sodium p-nitrophenolate dihydrate: Known for its nonlinear optical properties.
Sodium sulfanilate dihydrate: Utilized in the study of nonlinear optical applications.
Uniqueness: What sets sodium 4-hydroxybenzenesulfonate apart is its combination of hydroxyl and sulfonate groups, which confer unique reactivity and solubility properties, making it versatile for various applications .
Propiedades
Número CAS |
825-90-1 |
|---|---|
Fórmula molecular |
C6H6NaO4S |
Peso molecular |
197.17 g/mol |
Nombre IUPAC |
sodium;4-hydroxybenzenesulfonate |
InChI |
InChI=1S/C6H6O4S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4,7H,(H,8,9,10); |
Clave InChI |
ULUPAWKAWBVCAI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1O)S(=O)(=O)[O-].[Na+] |
SMILES isomérico |
C1=CC(=CC=C1O)S(=O)(=O)[O-].[Na+] |
SMILES canónico |
C1=CC(=CC=C1O)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
825-90-1 28469-73-0 |
Descripción física |
DryPowde |
Pictogramas |
Irritant |
Números CAS relacionados |
28469-73-0 |
Sinónimos |
Sodium 4-Hydroxybenzenesulfonate; Sodium p-Hydroxybenzenesulfonate; Sodium p-Hydroxyphenylsulfonate; Sodium p-Phenolsulfonate; p-Hydroxybenzenesulfonic Acid Monosodium Salt; p-Hydroxybenzenesulfonic Acid Sodium Salt; p-Phenolsulfonic Acid Sodium Salt |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[2-(Aminomethyl)phenyl]ethanol](/img/structure/B146949.png)









